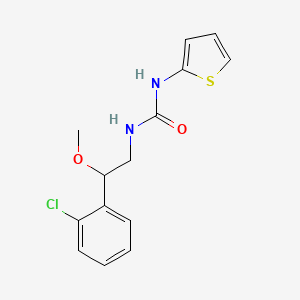

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-19-12(10-5-2-3-6-11(10)15)9-16-14(18)17-13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVCHROZKIKSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with methoxyethylamine to form an intermediate, which is then reacted with thiophene-2-carbonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. The urea moiety is often associated with the inhibition of cancer cell proliferation. For instance, derivatives of thiophene-based ureas have been studied for their ability to inhibit tumor growth in various cancer models, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound's thiophene ring contributes to its antimicrobial activity. Studies have shown that thiophene derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The incorporation of the chlorophenyl group may enhance these effects by modulating the compound's lipophilicity and bioavailability.

Anti-inflammatory Effects

Compounds similar to this urea derivative have demonstrated anti-inflammatory effects in preclinical studies. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

Herbicide Development

The structural features of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea suggest potential herbicidal activity. Urea derivatives are commonly explored as herbicides due to their ability to interfere with plant growth processes. Preliminary studies indicate that modifications of urea compounds can lead to effective herbicides that target specific weed species without harming crops .

Material Science Applications

Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for synthesizing functional materials, such as polymers and nanomaterials. Its ability to form stable bonds with various substrates can be utilized in creating materials with tailored properties for electronic or photonic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Groups

- 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea (CAS: 1798516-18-3):

- Molecular Formula : C₁₆H₁₅ClF₂N₂O₂

- Molecular Weight : 340.75

- Key Differences : Replaces thiophen-2-yl with a 2,6-difluorophenyl group. Fluorine atoms increase electronegativity and may enhance metabolic stability compared to thiophene. The higher molecular weight (340.75 vs. 310.8) reflects added fluorine atoms .

- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea: Key Differences: Thiourea derivative (S instead of O) with bromo and chloro substituents.

Heterocyclic Modifications

- 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea :

- Furan and thiophene together add electron-rich regions .

Structural and Electronic Comparisons

Biological Activity

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines chlorophenyl, methoxyethyl, and thiophenyl groups, which may contribute to its diverse biological effects. Research into its biological activity is crucial for understanding its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- IUPAC Name : 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-thiophen-2-ylurea

- Molecular Formula : C15H17ClN2O2S

- Molecular Weight : 324.8 g/mol

- CAS Number : 1798463-48-5

| Property | Value |

|---|---|

| Molecular Weight | 324.8 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of the thiophene and urea moieties allows for potential hydrogen bonding and interactions with enzymes or receptors, which can modulate their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activities

Research has indicated that compounds similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with thiourea and thiophene groups have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related thiourea derivatives exhibit effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

- Anticancer Activity : The compound's structural similarity to other known anticancer agents indicates potential efficacy in cancer treatment. For example, certain thiourea derivatives have displayed cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Anti-inflammatory Effects : Some studies suggest that thiourea derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the synthesis and biological evaluation of thiourea compounds:

- Synthesis and Evaluation : A study synthesized a series of thiourea derivatives, including those similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, and evaluated their biological activities. The results showed promising anticancer properties with specific derivatives exhibiting selective activity against different cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has established SAR for urea and thiourea compounds, indicating that modifications in substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a chlorophenyl-methoxyethyl isocyanate intermediate with a thiophen-2-ylamine derivative. Key steps include:

- Intermediate Preparation : React 2-(2-chlorophenyl)-2-methoxyethylamine with phosgene or triphosgene to generate the isocyanate .

- Urea Formation : Condense the isocyanate with 2-aminothiophene under anhydrous conditions in dichloromethane or THF, using a base like triethylamine to scavenge HCl .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during isocyanate formation, room temperature for urea coupling) and using excess isocyanate (1.2 equiv.) to drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ ~3.3 ppm (methoxy -OCH₃), doublets for thiophene protons (δ 6.8–7.4 ppm), and NH protons (urea -NH-) as broad peaks at δ ~5.5–6.5 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, aromatic carbons (chlorophenyl/thiophene) between 120–140 ppm .

- IR : Strong absorption at ~1640–1680 cm⁻¹ (urea C=O stretch) and ~1240 cm⁻¹ (C-O from methoxy) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₄H₁₄ClN₂O₂S (calc. ~325.04) .

- X-ray Crystallography (if crystals are obtained): Confirms spatial arrangement and hydrogen-bonding patterns in the urea moiety .

Advanced Research Questions

Q. How can researchers design experiments to investigate hydrogen bonding and conformational dynamics in different solvents?

- Methodological Answer :

- Solvent Polarity Studies : Use variable-temperature NMR in DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to observe NH proton shifts, indicating solvent-dependent hydrogen bonding .

- X-ray Analysis : Co-crystallize the compound with solvents (e.g., methanol, acetonitrile) to compare intermolecular interactions .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate solvent effects on conformational stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities (e.g., unreacted amine) may skew bioassay results .

- Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables. For enzyme inhibition assays, include positive controls (e.g., known urea-based inhibitors) .

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements of this urea derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or chloro with fluoro) and compare activities .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Computational Docking : Use AutoDock Vina to predict binding modes, focusing on urea’s hydrogen-bonding capacity and aromatic stacking with hydrophobic pockets .

Q. What methodologies predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring decomposition via LC-MS. Hydrolysis of the urea moiety (to amines/CO₂) is a key degradation pathway .

- Light/Heat Stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) and assess changes via TLC or DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.